molecular formula C20H30ClNO B4065032 2-({[(3,5-dimethyl-1-adamantyl)methyl]amino}methyl)phenol hydrochloride

2-({[(3,5-dimethyl-1-adamantyl)methyl]amino}methyl)phenol hydrochloride

Cat. No. B4065032
M. Wt: 335.9 g/mol
InChI Key: HZSZAKVUOIDZMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(3,5-dimethyl-1-adamantyl)methyl]amino}methyl)phenol hydrochloride, also known as amantadine hydrochloride, is a synthetic antiviral and antiparkinsonian drug. It was first synthesized in the 1960s and has been used for the treatment of influenza A, Parkinson's disease, and drug-induced extrapyramidal symptoms. In recent years, there has been growing interest in the scientific research application of amantadine hydrochloride due to its potential therapeutic benefits in other medical areas.

Scientific Research Applications

Synthesis and Chemical Properties

  • This compound has been used as a precursor in the synthesis of mono- and bis-tetrazolato complexes of Ni(II), Pt(II), and Cu(II), showcasing its utility in forming complexes that might have applications in materials science and catalysis (Mukhopadhyay et al., 2009).
  • The compound has also been evaluated for its interaction with the orphan nuclear receptor small heterodimer partner (SHP), indicating its potential in cancer research and the development of new therapeutic agents (Dawson et al., 2008).
  • Studies on its crystal structure and absolute configuration have provided insights into its stereogenic properties, which are crucial for the development of enantiomerically pure compounds in pharmaceuticals (Zhang et al., 2006).

Molecular Interaction and Biological Activity

  • Research into allosteric modifiers of hemoglobin utilizing derivatives of phenol, including this compound, has shown significant promise for clinical or biological applications requiring modulation of oxygen supply, such as ischemia or stroke (Randad et al., 1991).
  • The compound's involvement in the synthesis of Schiff bases has been studied for their anticancer activity, demonstrating the compound's versatility in synthesizing agents with potential therapeutic applications (Uddin et al., 2019).

Catalysis and Material Science

  • Its application extends to catalysis, where derivatives have been utilized in highly diastereo- and enantioselective Diels-Alder reactions, underscoring its importance in organic synthesis and the development of new materials (Chavez & Jacobsen, 2005).

Miscellaneous Applications

  • Additionally, its use in the preparation of new synthetic approaches to other complex molecules such as Memantine Hydrochloride illustrates its versatility in drug synthesis and development (Madhra et al., 2007).

properties

IUPAC Name

2-[[(3,5-dimethyl-1-adamantyl)methylamino]methyl]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO.ClH/c1-18-7-15-8-19(2,11-18)13-20(9-15,12-18)14-21-10-16-5-3-4-6-17(16)22;/h3-6,15,21-22H,7-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSZAKVUOIDZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)CNCC4=CC=CC=C4O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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